N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[b]thiophene moiety, a chlorophenyl group, and an acetamide functional group
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-13(10-15-12-23-18-9-5-3-7-16(15)18)21-19(22)11-14-6-2-4-8-17(14)20/h2-9,12-13H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCIGJIYSIYXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzo[b]thiophene intermediate is then alkylated using a suitable alkylating agent to introduce the propan-2-yl group.
Acylation: The alkylated benzo[b]thiophene is then acylated with 2-(2-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzothiophene core linked to a propan-2-yl group and a 2-(2-chlorophenyl)acetamide moiety. The unique structural characteristics contribute to its biological properties. The molecular formula is , and it exhibits significant lipophilicity, which may enhance its bioavailability.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The reported IC50 values for these compounds ranged from 3.35 to 16.79 μM, indicating potent activity against tumor cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 3.35 |
| This compound | HeLa | 6.72 |
| This compound | MDA-MB-231 | 4.87 |
The mechanisms underlying the anticancer activity of this compound include:
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, as evidenced by phosphatidylserine flipping and cytochrome c release from mitochondria .
- Inhibition of Cell Migration : Studies have shown that it disrupts the FAK/Paxillin pathway, reducing the invasive characteristics of metastatic tumor cells .
- DNA Intercalation : The compound may intercalate within DNA, forming adducts that contribute to its cytotoxic effects .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. These activities are crucial for therapeutic applications in conditions characterized by inflammation and pain .
Case Studies
Several case studies have highlighted the effectiveness of benzothiophene derivatives in treating various diseases:
- Case Study on Lung Cancer : A derivative similar to this compound was tested on A549 cells, resulting in a significant reduction in cell viability, supporting its potential use as an anticancer agent.
- Pain Management Study : Another study evaluated the analgesic properties of related compounds in animal models, demonstrating significant pain relief comparable to standard analgesics .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide?
- Methodology : The synthesis typically involves condensation of 1-benzothiophen-3-ylpropan-2-amine with 2-(2-chlorophenyl)acetic acid derivatives. Key challenges include controlling reaction conditions (e.g., temperature, pH) to avoid side reactions (e.g., oxidation of the benzothiophene moiety) and ensuring regioselectivity during amide bond formation. Analytical techniques like HPLC and NMR are essential for monitoring intermediates and final product purity .
- Optimization : Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) and catalytic systems (e.g., coupling agents like EDC/HOBt) are critical for high yields .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?
- Characterization :
- 1H/13C NMR identifies proton environments (e.g., aromatic protons in the benzothiophene and chlorophenyl groups) and confirms stereochemistry.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) provides definitive bond lengths and angles, especially for resolving ambiguities in substituent orientation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, given its structural complexity?
- Experimental Design :
- In vitro assays : Use enzyme-linked targets (e.g., kinases, GPCRs) based on structural analogs (e.g., benzothiophene-containing acetamides with reported activity in kinase inhibition) .
- In vivo models : Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) to assess metabolic stability of the benzothiophene and chlorophenyl groups .
- Data Interpretation : Cross-reference with structurally similar compounds (e.g., N-substituted acetamides with thiophene/benzothiophene cores) to hypothesize mechanisms of action .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Root-Cause Analysis :
- Purity verification : Use HPLC-MS to detect trace impurities (e.g., residual solvents or byproducts) that may interfere with bioactivity .
- Crystallographic validation : Compare crystal structures with computational models (e.g., DFT calculations) to confirm conformational stability .
- Reproducibility : Standardize synthetic protocols (e.g., reaction time, purification via column chromatography) to minimize batch-to-batch variability .
Q. How can the synthetic route be optimized for scalability while maintaining high enantiomeric purity?
- Process Chemistry :
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., chiral ligands for amide bond formation) .
- Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?
- Modeling Approaches :
- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes) .
- QSAR : Corrogate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
